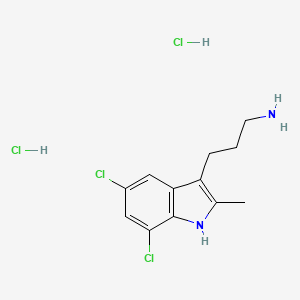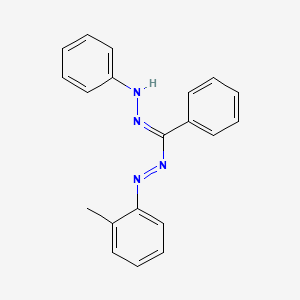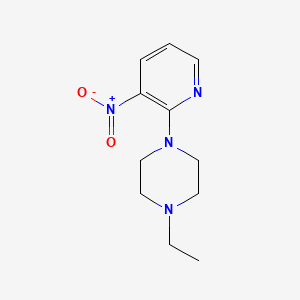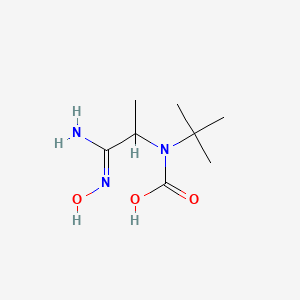
2-(2-Amino-4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H9N3O3 It is a derivative of acetamide and contains both amino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-nitrophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-amino-4-nitroaniline with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the treatment of 2-amino-4-nitroaniline with acetyl chloride in the presence of a base such as pyridine. This reaction also yields this compound, which can be purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles, solvents like ethanol or methanol.
Condensation: Aldehydes or ketones, acidic or basic conditions.
Major Products Formed
Reduction: 2-(2-Amino-4-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Schiff bases with different aldehydes or ketones.
Scientific Research Applications
2-(2-Amino-4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-nitrophenyl)acetamide depends on its specific application. For example, its antimicrobial activity may involve the inhibition of essential enzymes or disruption of microbial cell membranes. The exact molecular targets and pathways can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-nitrophenol: Similar structure but lacks the acetamide group.
2-Amino-4-nitrobenzoic acid: Contains a carboxylic acid group instead of an acetamide group.
2-Amino-4-nitrobenzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness
2-(2-Amino-4-nitrophenyl)acetamide is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential biological activity. Its acetamide group also differentiates it from other similar compounds, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C8H9N3O3 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2-(2-amino-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H9N3O3/c9-7-4-6(11(13)14)2-1-5(7)3-8(10)12/h1-2,4H,3,9H2,(H2,10,12) |
InChI Key |
XLCSNRIAAXFCEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B15251582.png)


![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)
![[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15251607.png)
![Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-](/img/structure/B15251610.png)




